molecular formula C8H10N2O B11808790 3-(Tert-butyl)isoxazole-5-carbonitrile

3-(Tert-butyl)isoxazole-5-carbonitrile

Cat. No.: B11808790
M. Wt: 150.18 g/mol
InChI Key: VUVDKXNXFXUGFF-UHFFFAOYSA-N
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Description

3-(Tert-butyl)isoxazole-5-carbonitrile is a heterocyclic compound featuring an isoxazole ring substituted with a tert-butyl group at the 3-position and a nitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)isoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylacetylene with nitrile oxides under cycloaddition conditions to form the isoxazole ring . Another approach includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above, particularly the microwave-assisted synthesis, suggests potential for industrial application due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)isoxazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The isoxazole ring can participate in substitution reactions, particularly at the 3- and 5-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines.

Scientific Research Applications

3-(Tert-butyl)isoxazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)isoxazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase, leading to potential anticancer effects . The isoxazole ring’s ability to interact with various biological targets makes it a versatile scaffold in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bulky tert-butyl group and a nitrile group, which influence its chemical reactivity and biological activity. The combination of these substituents provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-tert-butyl-1,2-oxazole-5-carbonitrile

InChI

InChI=1S/C8H10N2O/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,1-3H3

InChI Key

VUVDKXNXFXUGFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=C1)C#N

Origin of Product

United States

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